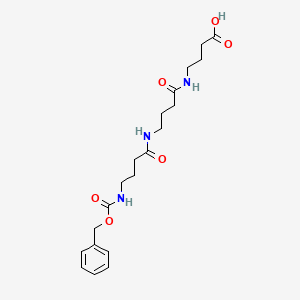![molecular formula C14H20O5S B14368406 [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid CAS No. 90179-66-1](/img/structure/B14368406.png)
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid is a complex organic compound characterized by its unique cyclopentyl structure and methanesulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the 2,5-dimethoxyphenyl group. The final step involves the sulfonation of the cyclopentyl ring to introduce the methanesulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonic acid group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methyl derivatives.
Applications De Recherche Scientifique
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid: shares similarities with other cyclopentyl derivatives and methanesulfonic acid-containing compounds.
Cyclopentylmethanesulfonic acid: Lacks the 2,5-dimethoxyphenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethoxyphenyl derivatives: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Uniqueness
The unique combination of the cyclopentyl ring, 2,5-dimethoxyphenyl group, and methanesulfonic acid moiety gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90179-66-1 |
|---|---|
Formule moléculaire |
C14H20O5S |
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
[(1R,2S)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C14H20O5S/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(12)9-20(15,16)17/h6-8,10,12H,3-5,9H2,1-2H3,(H,15,16,17)/t10-,12-/m0/s1 |
Clé InChI |
YKTWUFCBQLLNCS-JQWIXIFHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)[C@H]2CCC[C@H]2CS(=O)(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2CCCC2CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


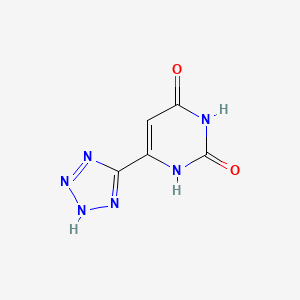
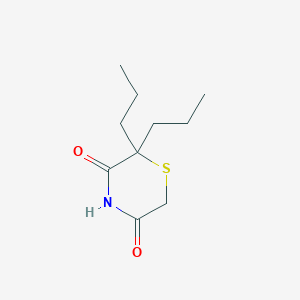
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
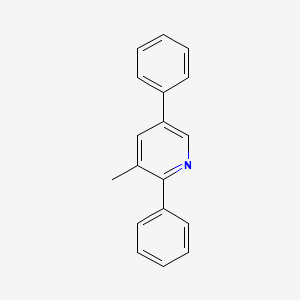

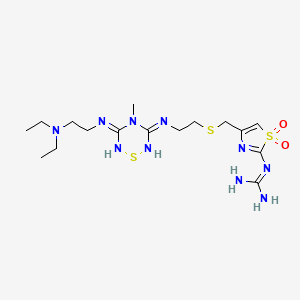
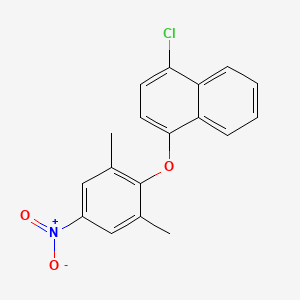
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
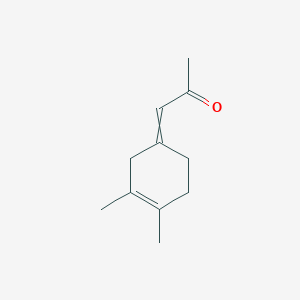
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

